SODIUM 2-SULFOETHYL DECANOATE

Description

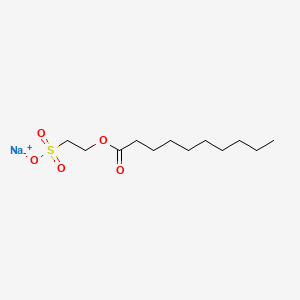

Sodium 2-sulfoethyl decanoate is an anionic surfactant with a decanoyl (C10) hydrocarbon chain linked to a sulfonate group via an ethyl bridge. Its structure combines the hydrophobic tail of decanoic acid with the hydrophilic sulfoethyl group, enhancing solubility and interfacial activity. This compound is structurally analogous to sodium lauroyl isethionate (SLI) but differs in chain length (C10 vs. C12) and sulfonate positioning. Its critical micelle concentration (CMC), solubility, and aggregation behavior are influenced by these structural features, making it suitable for applications in detergents, personal care products, and lipid bilayer studies .

Properties

CAS No. |

29454-06-6 |

|---|---|

Molecular Formula |

C12H24NaO5S |

Molecular Weight |

303.37 g/mol |

IUPAC Name |

sodium;2-decanoyloxyethanesulfonate |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-12(13)17-10-11-18(14,15)16;/h2-11H2,1H3,(H,14,15,16); |

InChI Key |

VVMFBCGAWUGCOA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCC(=O)OCCS(=O)(=O)O.[Na] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sodium caproyl isethionate; Decanoic acid, 2-sulfoethyl ester, sodium salt; 7K2K7966IN; Decanoic acid, 2-sulfoethyl ester, sodium salt (1:1). |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: SODIUM 2-SULFOETHYL DECANOATE is synthesized by reacting caproic acid (hexanoic acid) with sodium isethionate. The reaction typically involves heating the reactants in the presence of a catalyst, such as methanesulfonic acid, to facilitate esterification. The reaction conditions include maintaining a temperature around 240°C and using nitrogen to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of sodium caproyl isethionate involves the esterification of caproic acid with sodium isethionate. The process includes steps such as heating the reactants, adding a catalyst, and washing the product with ethanol to remove impurities. The final product is obtained through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: SODIUM 2-SULFOETHYL DECANOATE primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the sulfonate group.

Common Reagents and Conditions:

Esterification: Caproic acid and sodium isethionate in the presence of methanesulfonic acid as a catalyst.

Hydrolysis: this compound can be hydrolyzed back to caproic acid and sodium isethionate under acidic or basic conditions.

Major Products Formed:

Esterification: this compound.

Hydrolysis: Caproic acid and sodium isethionate.

Scientific Research Applications

SODIUM 2-SULFOETHYL DECANOATE has a wide range of applications in scientific research and industry:

Chemistry: Used as a surfactant in various chemical formulations.

Biology: Employed in studies related to cell membrane interactions due to its mild nature.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in personal care products for its gentle cleansing properties and biodegradability

Mechanism of Action

SODIUM 2-SULFOETHYL DECANOATE functions as a surfactant by reducing the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound interacts with the lipid bilayer of cell membranes, enhancing the solubilization of hydrophobic substances. This mechanism makes it effective in cleansing applications .

Comparison with Similar Compounds

Sodium Decanoate (Na Decanoate)

- Structure : Straight-chain carboxylate (CH₃(CH₂)₈COO⁻Na⁺).

- Molecular Formula : C₁₀H₁₉NaO₂.

- Key Properties :

- Comparison: Sodium 2-sulfoethyl decanoate replaces the carboxylate with a sulfonate group, increasing hydrophilicity. This modification likely lowers its CMC compared to sodium decanoate, enabling micelle formation at lower concentrations. Additionally, the sulfoethyl group enhances stability in hard water due to stronger electrolyte resistance .

Sodium Lauroyl Isethionate (SLI)

- Structure : Lauroyl (C12) chain + sulfoethyl group.

- Molecular Formula : C₁₄H₂₇NaO₅S.

- Key Properties: Molecular Weight: 330.42 g/mol.

- Comparison: this compound’s shorter C10 chain reduces hydrophobicity, leading to a higher CMC than SLI (C12). However, its smaller size improves diffusion kinetics in formulations. Both share sulfonate head groups, but SLI’s longer chain enhances lipid membrane disruption, as seen in SLI’s use in lipid bilayer studies .

Sodium 1-Methoxy-1-Oxohexadecane-2-Sulphonate

- Structure : C16 chain with methoxy and sulfonate groups.

- Molecular Formula : C₁₇H₃₃NaO₅S.

- Key Properties :

- Extended hydrophobic chain lowers CMC further than C10/C12 analogs.

- Methoxy group modifies solubility and steric interactions.

- Comparison: The C16 chain in this compound reduces CMC significantly compared to this compound. However, the methoxy group may introduce steric hindrance, limiting packing efficiency in micelles. This compound’s simpler structure offers advantages in synthetic scalability .

Sodium Tridecth-3 Sulfate

- Structure : Ethoxylated sulfate surfactant with a C13 chain and three ethylene oxide units.

- Molecular Formula : C₁₉H₃₉NaO₇S.

- Key Properties :

- Ethoxylation enhances water solubility and foam stability.

- Sulfate head group is less stable under acidic conditions than sulfonates.

- Comparison: this compound’s sulfonate group provides superior pH stability compared to sulfates. However, ethoxylation in tridecth-3 sulfate improves compatibility with nonionic surfactants, a trait absent in the sulfoethyl decanoate .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Chain Length | CMC (Estimated) | Key Application |

|---|---|---|---|---|

| This compound | C₁₂H₂₃NaO₅S | C10 | 10–30 mM* | Detergents, Lipid Studies |

| Sodium Decanoate | C₁₀H₁₉NaO₂ | C10 | ~90 mM | Reference surfactant |

| Sodium Lauroyl Isethionate (SLI) | C₁₄H₂₇NaO₅S | C12 | 5–15 mM | Personal care products |

| Sodium 1-Methoxy-1-Oxohexadecane-2-Sulphonate | C₁₇H₃₃NaO₅S | C16 | 1–5 mM | Specialty surfactants |

| Sodium Tridecth-3 Sulfate | C₁₉H₃₉NaO₇S | C13 + 3 EO | 2–8 mM | Foaming agents |

*Inferred from structural analogs due to lack of direct data.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Sodium 2-Sulfoethyl Decanoate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification of decanoic acid with 2-hydroxyethanesulfonic acid followed by neutralization with sodium hydroxide. For example, a two-step process analogous to the synthesis of sulfonated indole derivatives involves alkylation and condensation (see Scheme 1 in ). Optimization includes:

-

Temperature control : Maintain 80–100°C during esterification to avoid side reactions.

-

Catalyst selection : Use sulfuric acid or p-toluenesulfonic acid as catalysts.

-

Purification : Recrystallize from ethanol/water mixtures to achieve >98% purity ( ).

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer :

- Titration : Use potassium permanganate titration under acidic conditions to quantify sulfonate groups ().

- Spectroscopy : Confirm ester and sulfonate groups via FT-IR (C=O stretch at ~1740 cm⁻¹, S=O at ~1040 cm⁻¹) and <sup>1</sup>H-NMR (δ 1.2–1.4 ppm for methylene chains) .

- Chromatography : Employ reverse-phase HPLC with UV detection at 210 nm for impurity profiling ( ).

Q. What experimental techniques are recommended for measuring the Critical Micelle Concentration (CMC)?

- Methodological Answer :

- Surface Tension : Plot surface tension vs. log[concentration]; the inflection point indicates CMC.

- Conductivity : Monitor specific conductivity changes; a sharp decrease in slope corresponds to CMC.

- Fluorescence Probing : Use pyrene polarity-sensitive emission (I1/I3 ratio) to detect micelle formation .

Advanced Research Questions

Q. How do inorganic salts (e.g., NaCl) influence the micellization behavior of this compound?

- Methodological Answer : Salts reduce CMC via charge screening. To study this:

- Density Modeling : Apply the pseudo-phase separation method to calculate apparent partial molal volumes in ternary systems (water-surfactant-salt). For example, NaCl increases micelle density by compressing the electrical double layer .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during micellization at varying salt concentrations to assess ion-surfactant interactions .

Q. What are the mechanisms of this compound’s interaction with lipid bilayers, and how can these be experimentally resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Monitor phase transitions in DPPC liposomes. Below CMC, surfactant monomers disrupt bilayer packing (evidenced by shifted transition temperatures). Above CMC, micelles solubilize lipids .

- Small-Angle Neutron Scattering (SANS) : Resolve structural changes in lipid-surfactant complexes (e.g., micelle-coated vesicles) .

Q. How can computational models predict the self-assembly dynamics of this compound in multicomponent systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM36) to model surfactant aggregation in water-salt solutions. Focus on tail conformation and sulfonate group hydration.

- Coarse-Grained Models : Apply Martini force fields to simulate micelle formation kinetics and size distribution .

Contradictions and Data Gaps

- CMC Variability : Reported CMC values range from 90 mM (pure aqueous systems) to lower values in salt-containing solutions. Discrepancies arise from measurement techniques (e.g., surface tension vs. conductivity) .

- Synthetic Yield Optimization : While alkylation-condensation routes are common (), competing side reactions (e.g., sulfonate hydrolysis) require pH and solvent polarity control ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.